B600251 Calystegine N1 CAS No. 177794-03-5

Calystegine N1

Cat. No.: B600251
CAS No.: 177794-03-5
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calystegine N1 involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nortropane Skeleton: The initial step involves the construction of the nortropane skeleton through a series of cyclization reactions.

    Purification: The final product is purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions: Calystegine N1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Calystegine N1 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Calystegine N1 is structurally similar to other calystegines, such as Calystegine B2 and Calystegine B4 . it is unique due to its specific hydroxylation pattern and its potent glycosidase inhibitory activity. Similar compounds include:

Properties

IUPAC Name

(1R,2S,3S,4R,5S)-1-amino-8-azabicyclo[3.2.1]octane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c8-7-2-1-3(9-7)4(10)5(11)6(7)12/h3-6,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZOEWOSIUJWIO-PJEQPVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C(C(C1N2)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2([C@@H]([C@H]([C@@H]([C@H]1N2)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177794-03-5
Record name Calystegine N1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177794035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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